Home > Products > Screening Compounds P131991 > N-(2,4-DIFLUOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
N-(2,4-DIFLUOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE -

N-(2,4-DIFLUOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE

Catalog Number: EVT-3885871
CAS Number:
Molecular Formula: C21H12F2N2O3
Molecular Weight: 378.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides. It is characterized by the presence of a phthalimide group and a 2,4-difluorophenyl substituent. This compound has garnered interest in scientific research primarily due to its potential biological activity, specifically as a p38 mitogen-activated protein (MAP) kinase inhibitor. []

Synthesis Analysis

The synthesis of N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide and its analogs is described in detail in the paper "Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]Pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 2". [] The synthesis involves a multi-step process starting with a lead compound and employing structure-based design strategies to optimize its inhibitory activity.

Mechanism of Action

N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been identified as a potent inhibitor of p38 MAP kinase. [] While the exact mechanism is not fully elucidated in the provided literature, p38 MAP kinase inhibitors typically act by competing for the ATP-binding site of the kinase, thereby blocking its phosphorylation activity. This inhibition of p38 MAP kinase activity is associated with the suppression of pro-inflammatory cytokine production, suggesting a potential role in modulating inflammatory responses.

Applications

The primary application of N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide identified in the research is as a potential therapeutic agent for inflammatory diseases. [] The compound has demonstrated promising in vitro and in vivo efficacy in inhibiting p38 MAP kinase activity and suppressing the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. Specifically:

    Inhibition of p38 MAP kinase: N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exhibits potent inhibitory activity against p38 MAP kinase, a critical regulator of inflammatory signaling pathways. []

    Suppression of TNF-α production: The compound effectively suppresses TNF-α production in human whole blood cells, highlighting its potential as an anti-inflammatory agent. []

    In vivo efficacy in rheumatoid arthritis: N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has shown significant efficacy in a rat model of collagen-induced arthritis, a chronic inflammatory disease. []

    Compound Description: 3,3′-Difluorobenzaldazine is a small molecule identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. PAMs enhance the activity of a receptor when an agonist is bound.

    Relevance: While structurally distinct from N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, 3,3′-Difluorobenzaldazine shares the pharmacological classification of an mGluR5 PAM. This suggests a potential for overlapping biological activities despite structural differences. Additionally, both compounds are implicated in modulating mGluR5 activity, indicating potential for similar therapeutic applications [, ].

    Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , ]. It exhibits no agonist activity on its own but significantly enhances the effects of mGluR5 agonists.

    Relevance: CPPHA shares a significant structural similarity with N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. Both compounds contain the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety and a benzamide group, suggesting they belong to the same chemical class. The difference lies in the substituents on the benzamide ring. Despite these minor differences, their shared structural features and common target (mGluR5) strongly suggest similar modes of action and potential therapeutic applications [, , , ].

**3. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) [, , ] **

    Compound Description: CDPPB is another example of a positive allosteric modulator (PAM) that acts on the metabotropic glutamate receptor subtype 5 (mGluR5) [, , ].

    Relevance: Although structurally different from N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, CDPPB is grouped into the same pharmacological category as an mGluR5 PAM. This implies that despite their distinct structures, both compounds can potentially modulate mGluR5 activity in a similar manner and might share overlapping therapeutic applications [, , ].

**4. 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) [] **

    Compound Description: VU-29 is a highly potent analog of CDPPB and a highly selective positive allosteric modulator (PAM) for mGluR5, showing no activity at mGluR1 [].

    Relevance: VU-29 shares structural similarities with CDPPB, specifically the 1,3-diphenyl-1H-pyrazol-5-yl benzamide core. This structural motif appears crucial for their activity as mGluR5 PAMs. Though N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a different core structure, its classification as an mGluR5 modulator suggests potential for shared pharmacophoric features with VU-29 []. Further research is needed to confirm this.

**5. (S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) [] **

    Compound Description: Ro 67-7476 acts as a positive allosteric modulator (PAM) specifically for mGluR1, a close relative of mGluR5 [].

    Relevance: Although structurally dissimilar to N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, Ro 67-7476 offers insights into potential allosteric modulation sites within the metabotropic glutamate receptor family. While N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide acts on mGluR5, the activity of Ro 67-7476 on mGluR1 suggests that structurally distinct compounds can target and modulate different subtypes within this receptor family []. This highlights the possibility of designing selective allosteric modulators for specific therapeutic applications.

**6. 2-Methyl-6-(phenylethynyl)pyridine (MPEP) [, , ] **

    Compound Description: MPEP acts as a negative allosteric modulator (NAM) for mGluR5. NAMs bind to allosteric sites and decrease the receptor's activity when an agonist is bound [, , ].

    Compound Description: 5MPEP functions as a neutral allosteric ligand for the MPEP site on mGluR5. This means it binds to the allosteric site but does not inherently enhance or inhibit receptor activity in the absence of an orthosteric ligand [].

    Relevance: Though structurally similar to the NAM MPEP, 5MPEP demonstrates the possibility of designing compounds that bind to the MPEP site without directly affecting receptor activity. This characteristic is valuable in pharmacological studies, helping dissect the complexities of allosteric modulation. While N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide targets a different allosteric site on mGluR5, the existence of 5MPEP underscores the potential for developing a range of allosteric modulators with diverse functionalities targeting this receptor [].

    Compound Description: These compounds represent a novel benzamide scaffold that acts as mGluR5 PAMs. VU0001850 has an EC50 of 1.3 μM with 106% GluMax efficacy, while VU0040237 shows an EC50 of 350 nM with 84% GluMax efficacy [].

    Relevance: Though structurally distinct from N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, the discovery of VU0001850 and VU0040237, classified as non-MPEP site mGluR5 PAMs, indicates the presence of multiple, distinct allosteric sites on mGluR5 capable of inducing PAM activity []. This further suggests that N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide's allosteric binding site might be unique and different from the classical MPEP site or the site occupied by VU0001850 and VU0040237.

    Compound Description: Further optimization of the VU0001850/VU0040237 scaffold led to VU0357121, a highly potent mGluR5 PAM (EC50 = 33 nM, 92% GluMax) []. Interestingly, this optimization also yielded VU0365396, the first reported neutral allosteric ligand (NAL) for the non-MPEP site on mGluR5 [].

    Relevance: Like N-(2,4-Difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, VU0357121 and related analogs target an undefined allosteric site distinct from the MPEP site and CPPHA binding site on mGluR5 []. This suggests that these compounds, including the compound of interest, could belong to a new class of mGluR5 allosteric modulators with a unique binding mode and potentially novel therapeutic applications. The identification of VU0365396 further emphasizes the complexity of mGluR5 allosteric modulation and the possibility of fine-tuning receptor activity through various allosteric sites [].

Properties

Product Name

N-(2,4-DIFLUOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE

IUPAC Name

N-(2,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide

Molecular Formula

C21H12F2N2O3

Molecular Weight

378.3 g/mol

InChI

InChI=1S/C21H12F2N2O3/c22-13-8-9-18(17(23)11-13)24-19(26)12-4-3-5-14(10-12)25-20(27)15-6-1-2-7-16(15)21(25)28/h1-11H,(H,24,26)

InChI Key

FINZUBAIJQXQHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=C(C=C(C=C4)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=C(C=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.